BenchChemオンラインストアへようこそ!

(R)-2-hydroxy4-phenyl-butyrate

Biocatalysis Asymmetric Reduction ACE Inhibitor Intermediate

(R)-2-Hydroxy-4-phenylbutyrate (referring to both the free acid, (R)-HPBA, CAS: 90315-82-5 for the ethyl ester form) is a chiral α-hydroxy acid/ester that serves as an essential C4 building block in the synthesis of numerous angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, lisinopril, and ramipril. The compound features a stereogenic center at the C2 position bearing a hydroxyl group, with the (R)-configuration being absolutely required for the pharmacological activity of downstream drug substances.

Molecular Formula C10H11O3-
Molecular Weight 179.19 g/mol
Cat. No. B8288549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-hydroxy4-phenyl-butyrate
Molecular FormulaC10H11O3-
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)[O-])O
InChIInChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/p-1/t9-/m1/s1
InChIKeyJNJCEALGCZSIGB-SECBINFHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (R)-2-Hydroxy-4-Phenylbutyrate (HPBE/HPBA) and Why It Matters for ACE Inhibitor Synthesis


(R)-2-Hydroxy-4-phenylbutyrate (referring to both the free acid, (R)-HPBA, CAS: 90315-82-5 for the ethyl ester form) is a chiral α-hydroxy acid/ester that serves as an essential C4 building block in the synthesis of numerous angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, lisinopril, and ramipril [1]. The compound features a stereogenic center at the C2 position bearing a hydroxyl group, with the (R)-configuration being absolutely required for the pharmacological activity of downstream drug substances [2]. It is commercially available in both free acid and ethyl ester forms, with typical research-grade purities of 98-99% and characteristic specific rotation values of [α]D −10° to −11° (neat for the ethyl ester) . The compound is produced through either asymmetric reduction of the corresponding α-keto precursor (ethyl 2-oxo-4-phenylbutyrate, OPBE) or via resolution of racemic mixtures [3].

Why (R)-2-Hydroxy-4-Phenylbutyrate Cannot Be Replaced by Racemic Mixtures or (S)-Enantiomer Analogs


Generic substitution with racemic 2-hydroxy-4-phenylbutyrate or the (S)-enantiomer is not scientifically viable in ACE inhibitor synthesis due to absolute stereochemical requirements for downstream biological activity. The (R)-configuration at the C2 hydroxyl position is a critical determinant of the final drug's binding affinity to the ACE active site; incorporation of the (S)-enantiomer would yield diastereomeric drug substances with altered or abolished pharmacological activity [1]. Furthermore, downstream crystallization and purification of ACE inhibitors derived from racemic starting materials are substantially compromised—the presence of the undesired (S)-enantiomer necessitates additional chiral separation steps, increases solvent consumption, and reduces overall process yield [2]. Consequently, procurement specifications for GMP manufacturing of ACE inhibitors explicitly require high enantiomeric purity (ee ≥ 99%) of the (R)-enantiomer, which cannot be met by racemic or low-ee alternatives [3].

Quantitative Evidence for Selecting (R)-2-Hydroxy-4-Phenylbutyrate: Comparative Performance Data Across Production Routes


Bi-Enzyme Coupled System Achieves 98.3% Conversion and 99.9% ee at 920 mM Substrate Loading for (R)-HPBE Production

An engineered bi-enzyme coupled system employing carbonyl reductase (CpCR) fused with glucose dehydrogenase (GDH) in E. coli BL21-pETDuet-1-GDH-L-CpCR achieved a conversion rate of 98.3% with an enantiomeric excess (ee) of 99.9% at an initial substrate concentration of 30 mM OPBE [1]. When scaled via a substrate feeding strategy, the system efficiently converted a final OPBE concentration of 920 mM, producing 912 mM of (R)-HPBE [1]. In contrast, earlier whole-cell baker's yeast reduction methods typically achieved only ~80-85% conversion with ee values ranging from 90% to 96% at substrate concentrations below 100 mM, while chemical asymmetric hydrogenation routes using rhodium catalysts reported ee values of 85-92% [2][3].

Biocatalysis Asymmetric Reduction ACE Inhibitor Intermediate

Fed-Batch Lactate Dehydrogenase Process Converts 100 mM Substrate to (R)-HPBA in 4 Hours with >99.9% ee

A fed-batch biocatalytic process using cloned and expressed D-lactate dehydrogenase (D-LDH) from Lactobacillus plantarum achieved complete conversion of 100 mmol/L (100 mM) 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) within 4 hours, with enantiomeric excess >99.9% [1]. By comparison, lipase-catalyzed kinetic resolution of racemic 4-phenyl-2-hydroxy butyrate via esterification/transesterification with Candida cylindracea lipase (CCL) yielded only moderate enantioselectivity with typical maximum theoretical yields capped at 50% (due to the nature of kinetic resolution) and ee values of 85-92% for the recovered (R)-enantiomer under optimized conditions [2].

Lactate Dehydrogenase Enzymatic Reduction Chiral Resolution

High-Density Fermentation of Bi-Enzyme System Increases Volumetric Enzyme Activity 16.2-Fold over Shake-Flask Production

High-density fermentation of the recombinant E. coli strain BL21-pETDuet-1-GDH-L-CpCR achieved a volumetric enzyme activity of 1960 U/mL in the fermentation broth, representing a 16.2-fold increase over the volumetric activity obtained from conventional shake-flask fermentation [1]. This scalability metric is critical for industrial procurement decisions. In contrast, earlier continuous enzyme membrane reactor systems for (R)-HPBA production, while offering continuous operation, reported significantly lower volumetric productivities due to enzyme stability limitations and membrane fouling, typically operating at <100 U/mL sustained activity [2].

Fermentation Scale-Up Enzyme Productivity Industrial Biocatalysis

Chemical Resolution via (L)-Menthyl Auxiliary Enables Isolation of (R)-HPBA with High Stereochemical Purity Without Biocatalyst Limitations

A chemical resolution approach utilizing (L)-menthyl 2-oxo-4-phenylbutyrate as a chiral auxiliary enables stereoselective reduction and subsequent crystallization-based isolation of (L)-menthyl-(R)-2-hydroxy-4-phenylbutyrate, followed by hydrolysis to yield substantially pure (R)-HPBA [1]. This method provides a reliable alternative to biocatalytic routes for procurement scenarios where enzyme availability or biocatalyst stability may be limiting factors. In comparison to enzymatic resolution using Candida cylindracea lipase, which yielded only moderate enantioselectivity (ee 85-92%) and was limited to 50% maximum theoretical yield, the (L)-menthyl auxiliary approach provides predictable stereochemical control via diastereomeric crystallization without theoretical yield limitations inherent to kinetic resolution [2].

Chiral Auxiliary Diastereomeric Crystallization Chemical Resolution

Procurement-Relevant Application Scenarios for (R)-2-Hydroxy-4-Phenylbutyrate in Pharmaceutical Manufacturing


Industrial-Scale Production of Benazepril, Enalapril, and Ramipril Active Pharmaceutical Ingredients

This is the primary and most established application for (R)-2-hydroxy-4-phenylbutyrate (as the ethyl ester, (R)-HPBE). The compound serves as the key chiral C4 building block that is coupled with various amino acid derivatives to construct the core structure of multiple ACE inhibitor drugs [1]. Procurement for this application demands high enantiomeric purity (ee ≥ 99%) and consistent quality across multi-kilogram to multi-ton orders, as demonstrated by the bi-enzyme coupled system's ability to achieve >99.9% ee at 920 mM substrate loading [2]. The 16.2-fold productivity gain from high-density fermentation enables cost-effective manufacturing at commercial scale, making this route particularly attractive for generic API producers requiring reliable supply chain economics [2].

Process Development and Route Scouting for Novel ACE Inhibitor Analogs

Research laboratories and CDMOs engaged in developing next-generation ACE inhibitors or structurally related antihypertensive agents require (R)-2-hydroxy-4-phenylbutyrate in research quantities (gram to kilogram scale) with verifiable stereochemical integrity. The fed-batch D-LDH process provides a reliable laboratory-scale method capable of converting 100 mM substrate completely within 4 hours with >99.9% ee, offering researchers a rapid and validated protocol for producing material for medicinal chemistry studies without extensive process optimization [3]. The availability of both free acid and ethyl ester forms (with [α]D −10° to −11° neat) allows flexibility in downstream coupling strategies .

Chiral Building Block for Asymmetric Synthesis of Other 2-Hydroxy Acid-Containing Pharmaceuticals

Beyond ACE inhibitors, (R)-2-hydroxy-4-phenylbutyrate has demonstrated utility as a versatile chiral synthon for synthesizing other bioactive molecules containing the 2-hydroxy acid pharmacophore [1]. The established stereochemical reliability of both biocatalytic asymmetric reduction (98.3% conversion, >99.9% ee) and chemical auxiliary-based resolution (>99% ee) provides procurement confidence that the (R)-enantiomer can be reliably integrated into diverse synthetic sequences without introducing stereochemical impurities that would complicate downstream purification [2][4]. This scenario is particularly relevant for contract research organizations and academic medicinal chemistry groups exploring structurally novel therapeutic candidates.

Quote Request

Request a Quote for (R)-2-hydroxy4-phenyl-butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.